molecular formula C20H24FN3O4S B4826677 5-[4-(2-FLUOROPHENYL)PIPERAZINE-1-CARBONYL]-2-METHOXY-N,N-DIMETHYLBENZENE-1-SULFONAMIDE

5-[4-(2-FLUOROPHENYL)PIPERAZINE-1-CARBONYL]-2-METHOXY-N,N-DIMETHYLBENZENE-1-SULFONAMIDE

Cat. No.: B4826677
M. Wt: 421.5 g/mol
InChI Key: LEFRIILKJOXLDR-UHFFFAOYSA-N
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Description

5-[4-(2-Fluorophenyl)piperazine-1-carbonyl]-2-methoxy-N,N-dimethylbenzene-1-sulfonamide is a complex organic compound that features a piperazine ring substituted with a fluorophenyl group, a methoxy group, and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[4-(2-Fluorophenyl)piperazine-1-carbonyl]-2-methoxy-N,N-dimethylbenzene-1-sulfonamide typically involves multiple steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction conditions often involve the use of diphenylvinylsulfonium triflate in the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene). The protected piperazines are then deprotected using thiophenol (PhSH) followed by selective intramolecular cyclization .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow chemistry to ensure high yield and purity. The use of microwave-assisted synthesis can also be employed to reduce reaction times and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

5-[4-(2-Fluorophenyl)piperazine-1-carbonyl]-2-methoxy-N,N-dimethylbenzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine ring and the sulfonamide group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like LiAlH4, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of amines or alcohols.

Scientific Research Applications

5-[4-(2-Fluorophenyl)piperazine-1-carbonyl]-2-methoxy-N,N-dimethylbenzene-1-sulfonamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and the development of new chemical entities.

    Biology: Investigated for its potential interactions with biological targets, including enzymes and receptors.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of drugs targeting neurological and psychiatric disorders.

    Industry: Utilized in the synthesis of advanced materials and specialty chemicals

Mechanism of Action

The mechanism of action of 5-[4-(2-Fluorophenyl)piperazine-1-carbonyl]-2-methoxy-N,N-dimethylbenzene-1-sulfonamide involves its interaction with specific molecular targets. It may act as a receptor agonist or antagonist, modulating the activity of neurotransmitter systems. The compound’s effects are mediated through binding to GABA receptors, leading to hyperpolarization of nerve endings and subsequent physiological responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[4-(2-Fluorophenyl)piperazine-1-carbonyl]-2-methoxy-N,N-dimethylbenzene-1-sulfonamide is unique due to its combination of functional groups, which confer specific chemical and biological properties. The presence of the methoxy and sulfonamide groups enhances its solubility and reactivity, making it a valuable compound for various applications.

Properties

IUPAC Name

5-[4-(2-fluorophenyl)piperazine-1-carbonyl]-2-methoxy-N,N-dimethylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24FN3O4S/c1-22(2)29(26,27)19-14-15(8-9-18(19)28-3)20(25)24-12-10-23(11-13-24)17-7-5-4-6-16(17)21/h4-9,14H,10-13H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEFRIILKJOXLDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=C(C=CC(=C1)C(=O)N2CCN(CC2)C3=CC=CC=C3F)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-[4-(2-FLUOROPHENYL)PIPERAZINE-1-CARBONYL]-2-METHOXY-N,N-DIMETHYLBENZENE-1-SULFONAMIDE
Reactant of Route 2
Reactant of Route 2
5-[4-(2-FLUOROPHENYL)PIPERAZINE-1-CARBONYL]-2-METHOXY-N,N-DIMETHYLBENZENE-1-SULFONAMIDE
Reactant of Route 3
Reactant of Route 3
5-[4-(2-FLUOROPHENYL)PIPERAZINE-1-CARBONYL]-2-METHOXY-N,N-DIMETHYLBENZENE-1-SULFONAMIDE
Reactant of Route 4
Reactant of Route 4
5-[4-(2-FLUOROPHENYL)PIPERAZINE-1-CARBONYL]-2-METHOXY-N,N-DIMETHYLBENZENE-1-SULFONAMIDE
Reactant of Route 5
Reactant of Route 5
5-[4-(2-FLUOROPHENYL)PIPERAZINE-1-CARBONYL]-2-METHOXY-N,N-DIMETHYLBENZENE-1-SULFONAMIDE
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
5-[4-(2-FLUOROPHENYL)PIPERAZINE-1-CARBONYL]-2-METHOXY-N,N-DIMETHYLBENZENE-1-SULFONAMIDE

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